(2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid (2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 352688-29-0
VCID: VC0440420
InChI: InChI=1S/C11H12N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h4-5H,3H2,1-2H3,(H,15,16)(H,12,13,14)/b5-4+
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC(=O)O)C
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29g/mol

(2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid

CAS No.: 352688-29-0

Main Products

VCID: VC0440420

Molecular Formula: C11H12N2O5S

Molecular Weight: 284.29g/mol

(2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid - 352688-29-0

CAS No. 352688-29-0
Product Name (2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid
Molecular Formula C11H12N2O5S
Molecular Weight 284.29g/mol
IUPAC Name (E)-4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H12N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h4-5H,3H2,1-2H3,(H,15,16)(H,12,13,14)/b5-4+
Standard InChIKey BACFRXSFGKHEMM-SNAWJCMRSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C(=O)O)C
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC(=O)O)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC(=O)O)C
PubChem Compound 903429
Last Modified Nov 30 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator